molecular formula C11H9ClO5 B3024709 4-Chloro-5-hydroxy-3-(4-methoxyphenoxy)-2(5H)-furanone CAS No. 42190-28-3

4-Chloro-5-hydroxy-3-(4-methoxyphenoxy)-2(5H)-furanone

Cat. No.: B3024709
CAS No.: 42190-28-3
M. Wt: 256.64 g/mol
InChI Key: CTJVVFCVKQHUJA-UHFFFAOYSA-N
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Description

4-Chloro-5-hydroxy-3-(4-methoxyphenoxy)-2(5H)-furanone is a useful research compound. Its molecular formula is C11H9ClO5 and its molecular weight is 256.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Chloro-5-hydroxy-3-(4-methoxyphenoxy)-2(5H)-furanone, a compound with the molecular formula C11H9ClO5 and a molecular weight of 256.64 g/mol, has garnered attention in various fields of biological research due to its potential biological activities. This article explores the compound's biological activity, including its genotoxicity, antioxidant properties, and interactions with biological molecules.

Genotoxicity Assessment

Research has identified this compound as part of a class of compounds known as chlorohydroxyfuranones (CHFs), which are recognized as mutagenic disinfection by-products in chlorinated drinking water. Studies have utilized in vitro assays to assess the genotoxic effects of CHFs:

  • Micronucleus Assay : Conducted on L5178Y mouse lymphoma cells demonstrated mutagenic potential.
  • Unscheduled DNA Synthesis Assay : Performed on primary hepatocytes from Fisher F344 rats indicated significant genotoxic effects (Le Curieux et al., 1999) .

These findings highlight the need for further investigation into the mechanisms underlying the genotoxicity of CHFs.

Antioxidant Properties

The antioxidant capabilities of furanones, including derivatives similar to this compound, have been explored extensively. A study synthesized various 4,5-diaryl-3-hydroxy-2(5H)-furanones and assessed their antioxidant activities:

  • DPPH Radical Scavenging : The most potent compound exhibited an IC(50) value of 10.3 µM.
  • Superoxide Anion Quenching : Demonstrated an IC(50) value of 0.187 mM.
  • Lipid Peroxidation Inhibition : Showed an IC(50) value of 0.129 mM.

The structure-activity relationship analysis indicated that lipophilicity and molecular parameters related to electron distribution significantly influenced antioxidant activity (PubMed, 2002) .

Interaction with Biological Molecules

The interaction between CHFs and biological macromolecules is crucial for understanding their biological activity. Research has focused on how these compounds interact with nucleosides such as adenosine, guanosine, and cytidine:

  • Adduct Formation : Specific adducts formed between CHFs and nucleosides have been identified, contributing to the understanding of their genotoxic mechanisms (Munter et al., 1996) .

Summary Table of Biological Activities

Activity TypeFindings
Genotoxicity Mutagenic effects observed in vitro; significant DNA damage reported.
Antioxidant Activity Potent DPPH scavenging (IC(50) = 10.3 µM); effective against lipid peroxidation (IC(50) = 0.129 mM).
Biomolecular Interactions Formation of adducts with nucleosides indicates potential for DNA damage.

Case Studies

A notable case study involved assessing the effects of chlorinated phenolic compounds on human red blood cells. Eryptotic changes were observed when erythrocytes were treated with various phenolic compounds, indicating potential cytotoxic effects related to apoptosis pathways (Science.gov, 2023) . This underscores the relevance of studying compounds like this compound in environmental health contexts.

Properties

IUPAC Name

3-chloro-2-hydroxy-4-(4-methoxyphenoxy)-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO5/c1-15-6-2-4-7(5-3-6)16-9-8(12)10(13)17-11(9)14/h2-5,10,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJVVFCVKQHUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C(OC2=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376915
Record name 4-Chloro-5-hydroxy-3-(4-methoxyphenoxy)furan-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42190-28-3
Record name 4-Chloro-5-hydroxy-3-(4-methoxyphenoxy)furan-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.